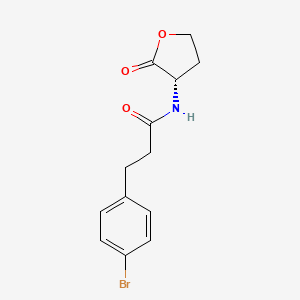
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol is a chemical compound with a unique structure characterized by multiple hydroxyl groups attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol typically involves the use of starting materials that can introduce the necessary hydroxyl groups and the pyrrolidine ring. One common synthetic route involves the use of protected amino alcohols, which are then subjected to cyclization reactions to form the pyrrolidine ring. The hydroxyl groups are introduced through subsequent deprotection and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and controlled reaction conditions to minimize by-products and maximize efficiency. The specific methods used can vary depending on the desired scale of production and the availability of starting materials.
化学反应分析
Types of Reactions
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate for various chemical transformations.
Biology
In biological research, this compound can be used as a model compound to study the behavior of hydroxylated pyrrolidines in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials that require hydroxylated intermediates. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s biological activity. The specific pathways involved depend on the context in which the compound is used, such as in drug development or material science.
相似化合物的比较
Similar Compounds
- (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
- This compound derivatives with different substituents on the pyrrolidine ring
- Other hydroxylated pyrrolidines with similar structures
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups. This combination of features makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.
属性
分子式 |
C6H13NO4 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m0/s1 |
InChI 键 |
PFYHYHZGDNWFIF-BXKVDMCESA-N |
手性 SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](N1)CO)O)O)O |
规范 SMILES |
C(C1C(C(C(N1)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)

![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)



